N-(3-(dimethylamino)propyl)-2-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride
Description
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Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-2-(4-fluorophenyl)sulfonyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O4S2.ClH/c1-15-6-11-18(30-4)20-21(15)31-22(24-20)26(13-5-12-25(2)3)19(27)14-32(28,29)17-9-7-16(23)8-10-17;/h6-11H,5,12-14H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMFPIOFCNNCGAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CCCN(C)C)C(=O)CS(=O)(=O)C3=CC=C(C=C3)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClFN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(dimethylamino)propyl)-2-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride, with the CAS number 1177476-37-7, is a compound that has garnered attention for its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 516.1 g/mol. The compound features a complex structure that includes a benzothiazole moiety, which is significant for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1177476-37-7 |
| Molecular Formula | C22H27ClFN3O4S2 |
| Molecular Weight | 516.1 g/mol |
| Biological Activity | Antitumor, anti-inflammatory |
Antitumor Effects
Research indicates that compounds containing benzothiazole derivatives exhibit significant antitumor activity. Studies have shown that related benzothiazole compounds can inhibit the growth of various cancer cell lines, including breast, colon, and ovarian cancers. For instance, a study demonstrated that certain benzothiazole derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways related to cell survival and death .
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes such as lipoxygenase, which is involved in inflammatory processes .
- Modulation of Protein Expression : The compound may alter the expression levels of proteins associated with cell proliferation and apoptosis .
- Interference with DNA/RNA Synthesis : Benzothiazole derivatives have been implicated in disrupting nucleic acid synthesis, leading to impaired cell division in cancerous cells .
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- Antitumor Activity : In vitro studies on benzothiazole derivatives revealed IC50 values in the nanomolar range against various tumor cell lines, indicating potent growth inhibition .
- Inflammatory Response : A study utilizing iTRAQ-based quantitative proteomics found that treatment with benzothiazole compounds significantly altered the expression of proteins involved in stress responses and metabolic processes in model organisms .
- Metabolic Pathways : Research on the metabolism of benzothiazoles suggests that cytochrome P450 enzymes play a crucial role in biotransforming these compounds into active metabolites that exert cytotoxic effects on tumor cells .
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to N-(3-(dimethylamino)propyl)-2-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride exhibit significant antimicrobial activity. For instance, studies on thiazole derivatives have shown promising results against various bacterial strains and fungi, suggesting that modifications in the structure can enhance their efficacy against resistant pathogens .
Anticancer Activity
The compound has been evaluated for its anticancer properties, particularly against breast cancer cell lines. In vitro studies using Sulforhodamine B assays have demonstrated that structurally related compounds can inhibit the proliferation of cancer cells, indicating potential for further development as anticancer agents . Molecular docking studies have also been employed to understand the binding interactions between these compounds and their biological targets, providing insights into their mechanisms of action .
Research Findings and Case Studies
- Antimicrobial Studies : A study focused on thiazole derivatives demonstrated that certain modifications led to enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria. The findings suggest that the incorporation of a sulfonamide group can significantly improve the efficacy of these compounds .
- Anticancer Research : In a comparative study, several derivatives of thiazole were synthesized and tested for their anticancer properties. The results indicated that specific structural features, such as the presence of fluorine and methoxy groups, correlated with increased cytotoxicity against breast cancer cell lines .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer : The synthesis typically involves multi-step protocols, including nucleophilic substitution, sulfonation, and amide coupling. For example, analogous compounds in and use reagents like O-benzyl hydroxylamine HCl and potassium carbonate in acetonitrile under reflux. Optimization strategies include adjusting stoichiometry (e.g., 1.2:1 molar ratios for intermediates) and purification via recrystallization (e.g., ethanol-dioxane mixtures). Monitoring reaction progress with TLC and controlling temperature gradients (e.g., 60–80°C for sulfonation steps) are critical .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer : Key techniques include:
- ¹H-NMR : To confirm hydrogen environments (e.g., aromatic protons at δ 7.2–8.1 ppm, methyl groups at δ 2.1–3.0 ppm) as in .
- FT-IR : To identify functional groups (e.g., sulfonyl C=O stretches ~1700 cm⁻¹, benzo[d]thiazol C-N stretches ~1350 cm⁻¹).
- Melting Point Analysis : To assess purity (e.g., narrow ranges like 108–110°C in ).
- HPLC-MS : For molecular weight confirmation and detecting impurities .
Q. What are the key solubility and stability considerations for handling this compound in experimental settings?
- Methodological Answer : Solubility tests in DMSO, ethanol, and aqueous buffers (pH 4–9) are essential for biological assays. Stability studies under light, temperature (e.g., 4°C vs. room temperature), and humidity (desiccated storage) should be conducted, as suggested by protocols in and . Use argon/vacuum for moisture-sensitive intermediates .
Advanced Research Questions
Q. How can Design of Experiments (DoE) be applied to optimize multi-step synthesis and address low yield challenges?
- Methodological Answer : As in , use factorial designs to evaluate variables (e.g., temperature, catalyst loading, solvent polarity). For example, a 3² factorial design could optimize coupling steps by testing 60–100°C and 1–5 mol% catalyst. Statistical tools (e.g., ANOVA) identify significant factors, while response surface models predict optimal conditions. This approach reduced variability in analogous syntheses .
Q. What computational strategies are used to predict biological activity and guide structure-activity relationship (SAR) studies?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations assess binding affinity to target proteins (e.g., kinases or GPCRs). QSAR models using descriptors like LogP, polar surface area, and H-bond donors (as in ) prioritize analogues. In silico toxicity prediction (e.g., ProTox-II) screens for hepatotoxicity risks early in design .
Q. How should researchers resolve contradictions in reported data, such as conflicting spectral data or yields?
- Methodological Answer : Cross-validate results using orthogonal methods:
- Conflicting NMR Peaks : Compare with computational predictions (e.g., ChemDraw NMR simulation) or 2D NMR (HSQC, COSY).
- Yield Discrepancies : Replicate conditions from literature (e.g., vs. 12) while controlling for moisture, oxygen, and reagent purity. Report detailed procedural logs to identify variables .
Q. What methodologies assess the environmental impact and degradation pathways of this compound?
- Methodological Answer : Follow OECD guidelines for hydrolysis (pH 1–13), photolysis (UV-Vis exposure), and biodegradation (OECD 301F). LC-MS/MS tracks degradation products (e.g., sulfonic acid derivatives). Ecotoxicity assays (e.g., Daphnia magna LC50) and QSAR-based tools (EPI Suite) predict environmental persistence, as in ’s framework .
Q. What are best practices for synthesizing and characterizing analogues with modified functional groups?
- Methodological Answer : Use late-stage diversification (e.g., Suzuki coupling for aryl groups, alkylation for side chains) as in and . Purify via flash chromatography (hexane:EtOAc gradients) and validate using HRMS and ¹³C-NMR. For fluorinated analogues (e.g., replacing 4-fluorophenyl with CF3), monitor reaction kinetics via in situ IR to avoid side products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
